8-Azabicyclo[3.2.1]octan-2-ol hydrochloride

Lipophilicity Solubility Drug Formulation

Choose this 2-hydroxy tropane HCl for superior crystallinity and storage stability over the free base. The distinct 2-position hydroxyl enables regioselective derivatization—esterification, etherification, oxidation—that 3-hydroxy analogs cannot offer. Exploit the compound's low LogP (0.11) for aqueous SAR assays without DMSO interference. Essential building block for (±)-ferrugine total synthesis. Beware of racemization; mitigate via low-temperature protocols. Ideal for 2-substituted tropane libraries targeting nicotinic receptors.

Molecular Formula C7H14ClNO
Molecular Weight 163.64
CAS No. 2007919-17-5
Cat. No. B3034642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azabicyclo[3.2.1]octan-2-ol hydrochloride
CAS2007919-17-5
Molecular FormulaC7H14ClNO
Molecular Weight163.64
Structural Identifiers
SMILESC1CC2C(CCC1N2)O.Cl
InChIInChI=1S/C7H13NO.ClH/c9-7-4-2-5-1-3-6(7)8-5;/h5-9H,1-4H2;1H
InChIKeyRGVUEZZFOBZYQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Azabicyclo[3.2.1]octan-2-ol hydrochloride (CAS 2007919-17-5) – Core Tropane Scaffold Building Block for Chemical Synthesis


8-Azabicyclo[3.2.1]octan-2-ol hydrochloride (C7H14ClNO, MW 163.65) is a bicyclic amino alcohol belonging to the tropane alkaloid family [1]. The compound exists as a hydrochloride salt, enhancing its stability and handling characteristics relative to its free base counterpart (CAS 1408075-80-8) . It features a hydroxyl group at the 2-position of the 8-azabicyclo[3.2.1]octane core, a structural motif that imparts distinct stereoelectronic properties and reactivity compared to more common 3-hydroxy tropane derivatives [2].

Why 8-Azabicyclo[3.2.1]octan-2-ol hydrochloride Cannot Be Replaced by 3-Hydroxy or N-Methyl Tropane Analogs


Direct substitution of 8-azabicyclo[3.2.1]octan-2-ol hydrochloride with structurally related tropane derivatives (e.g., tropine, nortropine, or 3-hydroxy isomers) is inadvisable due to fundamental differences in stereoelectronic properties, configurational stability, and physicochemical behavior. The 2-position hydroxyl group confers a markedly different hydrogen-bonding network and steric environment compared to the 3-hydroxy isomer, leading to altered reactivity in downstream functionalization [1]. Critically, the 2-hydroxy substitution pattern renders the molecule prone to racemization via an achiral aziridinium intermediate [2], a liability not observed in 3-hydroxy analogs, which directly impacts the feasibility of enantioselective synthetic routes [3]. Furthermore, the hydrochloride salt form provides defined crystallinity and storage stability that the free base lacks, necessitating distinct procurement and handling protocols .

Quantitative Differentiation of 8-Azabicyclo[3.2.1]octan-2-ol hydrochloride (CAS 2007919-17-5) Against Structural Analogs


LogP Hydrophilicity Comparison: 2-Hydroxy Hydrochloride vs. 3-Hydroxy Tropane Analogs

8-Azabicyclo[3.2.1]octan-2-ol hydrochloride exhibits a calculated LogP of 0.11 [1], indicating significantly higher hydrophilicity compared to the 3-hydroxy analog 8-azabicyclo[3.2.1]octan-3-ol (LogP = 0.30–0.59) [2][3] and the N-methyl derivative tropine (LogP = 0.54) [4]. This 2.7–5.4× lower LogP value translates to enhanced aqueous solubility, a critical parameter for reactions conducted in aqueous media and for the development of water-soluble pharmaceutical intermediates.

Lipophilicity Solubility Drug Formulation

Configurational Instability: Pronounced Racemization Tendency of 2-Hydroxy-8-azabicyclo[3.2.1]octane

Enantiopure 2-hydroxy-8-azabicyclo[3.2.1]octane demonstrates a pronounced tendency to racemize via an achiral symmetric aziridinium intermediate, as documented in a detailed experimental and computational study [1]. This behavior contrasts with the 3-hydroxy isomer, which is generally considered configurationally stable under analogous conditions [2]. The racemization pathway imposes strict constraints on reaction temperature, solvent choice, and purification protocols when enantiopurity must be preserved.

Stereochemistry Racemization Enantioselective Synthesis

Salt Form Stability and Storage Requirements Compared to Free Base

8-Azabicyclo[3.2.1]octan-2-ol hydrochloride is supplied as a crystalline solid with defined storage recommendations (room temperature or 2°C ) and is characterized by a hazard profile (H302, H315, H319, H335) . In contrast, the free base form (CAS 1408075-80-8) is less frequently offered with comparable purity and stability documentation . The hydrochloride salt form ensures consistent physical form and reduces variability in weighing and dissolution, critical for reproducible experimental outcomes.

Stability Handling Procurement

Purity Benchmarking Against Structurally Related Building Blocks

Commercial offerings of 8-azabicyclo[3.2.1]octan-2-ol hydrochloride consistently report high purity (95–97%) [1][2]. The closely related endo-8-azabicyclo[3.2.1]octan-2-ol (free base) is available at 98% purity , while 8-azabicyclo[3.2.1]octan-3-ol hydrochloride is offered at ≥98% . While purity levels are comparable across analogs, the target compound's hydrochloride salt form may offer advantages in long-term storage and hygroscopicity, though direct comparative stability data are lacking.

Purity Quality Control Sourcing

Validated Application Scenarios for 8-Azabicyclo[3.2.1]octan-2-ol hydrochloride in Chemical Research and Development


Synthesis of (±)-Ferrugine and Related Tropane Alkaloids via Racemization-Prone Intermediates

The compound serves as a key intermediate in the total synthesis of (±)-ferrugine, leveraging the pseudotransannular ring-opening of epoxides to construct the 8-azabicyclo[3.2.1]octane core [1]. Researchers must account for the molecule's pronounced racemization tendency when designing enantioselective routes; this liability can be strategically exploited for racemic synthesis or mitigated through low-temperature and non-nucleophilic conditions [2].

Preparation of Water-Soluble Pharmaceutical Intermediates and Probes

With a LogP of 0.11 [3], this hydrochloride salt is well-suited for reactions in aqueous or polar media. It can be employed as a building block for synthesizing water-soluble tropane derivatives intended for in vitro biological assays, reducing the need for DMSO or other organic co-solvents that may interfere with target engagement .

Regioselective Functionalization Studies on the Tropane Scaffold

The 2-position hydroxyl group provides a distinct handle for regioselective derivatization (e.g., esterification, etherification, oxidation) that differs from the more commonly explored 3-position. This enables the synthesis of 2-substituted tropane libraries for structure-activity relationship (SAR) campaigns targeting monoamine transporters or nicotinic receptors [4].

Development of Substituted Azabicyclooctane Therapeutics

As exemplified in patent WO2022111683A1, 8-azabicyclo[3.2.1]octan-2-ol and its derivatives are intermediates in the synthesis of substituted azabicyclooctanes with potential therapeutic applications in neurological and psychiatric disorders [5]. The hydrochloride salt form ensures consistent quality for scaling reactions from milligram to multi-gram quantities.

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